2-Acetyl-4-fluorobenzoic acid
CAS No.:
Cat. No.: VC18129260
Molecular Formula: C9H7FO3
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7FO3 |
|---|---|
| Molecular Weight | 182.15 g/mol |
| IUPAC Name | 2-acetyl-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H7FO3/c1-5(11)8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | RWMYIBFBAASEQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Acetyl-4-fluorobenzoic acid belongs to the family of fluorinated benzoic acids, with the molecular formula . The fluorine atom at the 4-position and the acetyl group at the 2-position create electronic effects that influence solubility, acidity, and reactivity. The carboxyl group () at the 1-position enables salt formation and participation in condensation reactions .
Physical Properties
Comparative data from analogous compounds suggest the following properties:
The elevated melting point indicates strong intermolecular interactions, likely due to hydrogen bonding between carboxyl groups and dipole-dipole interactions from fluorine .
Synthesis and Production Methods
Laboratory-Scale Synthesis
A plausible route involves Friedel-Crafts acylation of 4-fluorobenzoic acid:
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Protection of Carboxyl Group: Conversion to methyl ester using methanol and under reflux .
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Acetylation: Reaction with acetyl chloride in the presence of to introduce the acetyl group at the 2-position .
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Ester Hydrolysis: Reflux with aqueous to regenerate the carboxylic acid .
Key Reaction:
\text{4-Fluorobenzoic acid} \xrightarrow[\text{H}_2\text{SO}_4}]{\text{CH}_3\text{OH}} \text{Methyl 4-fluorobenzoate} \xrightarrow[\text{AlCl}_3}]{\text{AcCl}} \text{Methyl 2-acetyl-4-fluorobenzoate} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O}} \text{2-Acetyl-4-fluorobenzoic acid}Industrial Production
Industrial methods prioritize atom economy and scalability:
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Continuous-Flow Reactors: Enable precise temperature control (80–120°C) for acylation steps .
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Catalytic Fluorination: Use of or in DMF to introduce fluorine at high yields (>85%) .
Chemical Reactivity and Functionalization
Acid-Base Behavior
The carboxyl group () deprotonates in basic media to form water-soluble salts, facilitating purification. Fluorine’s electron-withdrawing effect enhances acidity compared to non-fluorinated analogs .
Electrophilic Substitution
The acetyl group directs electrophiles to the 5-position (meta to both substituents). Example reactions:
Condensation Reactions
The acetyl group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation when reacted with amines or diols, respectively .
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Fluorobenzoic acid derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) in agar well diffusion assays . The acetyl group may enhance membrane permeability, though direct data for 2-acetyl-4-fluorobenzoic acid requires validation .
Prodrug Development
The carboxyl group can be esterified to improve bioavailability. For example, ethyl ester derivatives of 4-fluorobenzoic acid show 3-fold higher absorption in rat models compared to parent acids .
Comparison with Structural Analogs
| Compound | Key Features | Applications |
|---|---|---|
| 4-Fluorobenzoic acid | Lacks acetyl group; lower lipophilicity | Polymer stabilizers |
| 2-Acetamido-4-fluorobenzoic acid | Amide substituent; higher solubility | Peptide mimetics |
| 2,3,4,5-Tetrafluorobenzoic acid | Multiple fluorines; enhanced acidity | Catalysis |
The acetyl group in 2-acetyl-4-fluorobenzoic acid uniquely balances electron-withdrawing effects and steric bulk, making it ideal for targeted electrophilic reactions .
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